Amelparib

Description

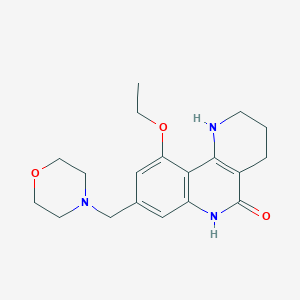

Structure

3D Structure

Propriétés

Numéro CAS |

1227156-72-0 |

|---|---|

Formule moléculaire |

C19H25N3O3 |

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |

InChI |

InChI=1S/C19H25N3O3/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18/h10-11,20H,2-9,12H2,1H3,(H,21,23) |

Clé InChI |

WBBZUHMHBSXBDT-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amelparib; JPI-289; JPI 289; JPI289. |

Origine du produit |

United States |

Foundational & Exploratory

Amelparib and Neuronal Cell Death: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific public domain data on a compound named "Amelparib" is not available, its name suggests a potential role as a PARP (Poly [ADP-ribose] polymerase) inhibitor. This guide provides an in-depth overview of the mechanism of action of PARP inhibitors in preventing neuronal cell death, a pathway of significant interest in the development of therapies for neurodegenerative diseases and acute neuronal injury. The central focus is on the inhibition of PARP-1, a key enzyme in the DNA damage response that, when overactivated, can trigger a specific form of programmed cell death known as parthanatos. This document outlines the signaling cascades, summarizes key quantitative data from studies on representative PARP inhibitors, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows.

Introduction: The Role of PARP-1 in Neuronal Fate

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair.[1][2] In response to DNA strand breaks, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This process is essential for recruiting DNA repair machinery. However, excessive DNA damage, often seen in neurodegenerative conditions and ischemic events, leads to the hyperactivation of PARP-1.[3][4] This overactivation initiates a cascade of events culminating in a form of regulated necrosis termed "parthanatos," which is distinct from apoptosis.[3][5] Parthanatos is a significant contributor to neuronal loss in various neurological disorders.[3][4]

The Parthanatos Cascade: A PARP-1-Dependent Cell Death Pathway

The mechanism of parthanatos involves several key steps that are initiated by the hyperactivation of PARP-1:

-

NAD+ and ATP Depletion: The synthesis of PAR polymers consumes large quantities of NAD+, the substrate for PARP-1.[4] This rapid depletion of cellular NAD+ inhibits glycolysis and mitochondrial respiration, leading to a severe energy crisis and ATP depletion.[4]

-

PAR Polymer-Mediated Signaling: The PAR polymers themselves act as signaling molecules. They can translocate from the nucleus to the mitochondria.[3]

-

AIF Release: At the mitochondria, PAR polymers trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space.[3][6] AIF is a flavoprotein that, under normal conditions, has a role in mitochondrial respiration.[6]

-

Nuclear Translocation and DNA Fragmentation: Once in the cytoplasm, AIF translocates to the nucleus.[6] In the nucleus, AIF, along with its cofactor macrophage migration inhibitory factor (MIF), exhibits nuclease activity, leading to large-scale DNA fragmentation and chromatin condensation, ultimately causing cell death.[5]

This pathway is considered a primary mechanism of neuronal cell death in conditions like stroke, traumatic brain injury, and Parkinson's disease.[1][3]

Quantitative Data on PARP Inhibitor Efficacy

The following tables summarize quantitative data from studies on well-characterized PARP inhibitors, which serve as a proxy for the potential effects of this compound.

Table 1: In Vitro Efficacy of PARP Inhibitors in Neuronal Cell Culture Models

| PARP Inhibitor | Neuronal Cell Type | Insult/Model | IC50 / Effective Concentration | Endpoint Measured | Reference |

| PJ34 | Primary cortical neurons | MNNG-induced excitotoxicity | 20 µM | Reduction in LDH release, increased calcein fluorescence | [1] |

| Olaparib | Malignant lymphocyte cell lines | Spontaneous | IC50 = 5 nM (PARP1), 1 nM (PARP2) | Growth inhibition, induction of apoptosis/necrosis | [7] |

| DPQ | Mouse neuronal cultures | MNNG-induced excitotoxicity | 10 µM | Reduction in cell death | [8] |

Table 2: In Vivo Efficacy of PARP Inhibitors in Animal Models of Neurological Disease

| PARP Inhibitor | Animal Model | Disease/Injury | Dosage | Endpoint Measured | Percent Reduction in Neuronal Death/Infarct Volume | Reference |

| PJ34 | Mouse | Focal Cerebral Ischemia (MCAo) | 10 mg/kg | Number of AIF-positive nuclei | 45% (cortex), 40% (striatum) | [9] |

Key Experimental Protocols

Detailed methodologies for assessing the mechanism of action of PARP inhibitors in neuronal cell death are crucial for reproducible research.

Cell Viability and Cytotoxicity Assays

-

Objective: To quantify the extent of neuronal cell death and the protective effect of the PARP inhibitor.

-

Methodology:

-

Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.[10]

-

Treatment: Cells are pre-treated with the PARP inhibitor at various concentrations for a specified time before inducing neuronal injury with an agent like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or by oxygen-glucose deprivation (OGD).[1][10]

-

LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay. Increased LDH indicates loss of membrane integrity and cell death.[1]

-

Calcein AM Staining: Live cells are stained with Calcein AM, a fluorescent dye that is retained within cells with intact membranes. The fluorescence intensity is proportional to the number of viable cells.[8]

-

Propidium Iodide (PI) Staining: Dead cells with compromised membranes are stained with PI, a fluorescent dye that intercalates with DNA. The number of PI-positive cells is quantified by fluorescence microscopy or flow cytometry.[8]

-

Western Blotting for Protein Expression and Translocation

-

Objective: To detect changes in the levels and subcellular localization of key proteins in the parthanatos pathway.

-

Methodology:

-

Cell Lysis and Fractionation: Following treatment, cells are harvested and lysed. For translocation studies, nuclear and cytoplasmic fractions are separated.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins such as PARP-1, PAR, AIF, and loading controls (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction, and α-tubulin for cytoplasmic fraction).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Immunofluorescence for AIF Translocation

-

Objective: To visualize the translocation of AIF from the mitochondria to the nucleus.

-

Methodology:

-

Cell Culture and Treatment: Neuronal cells are grown on coverslips and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against AIF, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.

-

Microscopy: The subcellular localization of AIF is visualized using a fluorescence or confocal microscope. Nuclear translocation of AIF is identified by the co-localization of the AIF signal with the DAPI signal.

-

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of Parthanatos

Caption: Signaling pathway of PARP-1 mediated neuronal cell death (Parthanatos) and the inhibitory action of a presumed PARP inhibitor like this compound.

Experimental Workflow for Assessing Neuroprotection

Caption: A generalized experimental workflow to evaluate the neuroprotective effects of a compound like this compound.

Conclusion and Future Directions

The inhibition of PARP-1 represents a promising therapeutic strategy for mitigating neuronal cell death in a variety of neurological disorders. While direct data on "this compound" is not publicly available, its potential action as a PARP inhibitor would place it within a class of drugs with a well-defined mechanism of action in preventing parthanatos. Future research on this compound would need to confirm its target engagement and efficacy in relevant preclinical models of neuronal injury and neurodegeneration. Key areas of investigation should include its pharmacokinetic and pharmacodynamic properties, blood-brain barrier permeability, and long-term safety profiles. Clinical trials will be essential to determine its therapeutic potential in human patients.[11][12] The continued development of potent and specific PARP-1 inhibitors holds significant promise for the future of neuroprotective therapies.

References

- 1. PARP-1 Inhibition Attenuates Neuronal Loss, Microglia Activation and Neurological Deficits after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of cell death by parthanatos: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. A Dual Role for Poly(ADP-Ribose) Polymerase-1 During Caspase-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis-Inducing Factor Triggered by Poly(ADP-Ribose) Polymerase and Bid Mediates Neuronal Cell Death after Oxygen-Glucose Deprivation and Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical trials in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical trials for neuroprotection in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

JPI-289: A Technical Guide to its PARP-1 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and cellular characteristics of JPI-289, a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This document details its binding affinity for PARP-1, available selectivity data, and the experimental protocols used for its characterization.

Quantitative Analysis of JPI-289 Inhibition

JPI-289 demonstrates potent inhibition of PARP-1 enzymatic activity and cellular poly(ADP-ribose) (PAR) formation. The following tables summarize the available quantitative data for JPI-289.

Table 1: JPI-289 Enzymatic and Cellular Inhibition Data

| Target | Assay Type | IC50 (nM) |

| PARP-1 | Enzymatic Activity | 18.5 |

| Cellular PAR Formation | Cellular Assay | 10.7 |

Note: A comprehensive selectivity profile of JPI-289 against a wider panel of PARP isoforms is not publicly available at the time of this publication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PARP inhibitors like JPI-289.

Homogeneous PARP-1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP-1 by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+).

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

NAD+

-

JPI-289 or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Developer Reagent (for detection of remaining NAD+)

-

384-well assay plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of JPI-289 in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

-

Enzyme and DNA Preparation: Dilute recombinant PARP-1 and activated DNA to their final working concentrations in Assay Buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted JPI-289 or vehicle control to the wells of a 384-well plate.

-

Add 10 µL of the PARP-1 and activated DNA mixture to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction: Add 10 µL of NAD+ solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Detection:

-

Stop the reaction by adding 10 µL of the Developer Reagent to each well.

-

Incubate for an additional 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each JPI-289 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PAR Formation Immunofluorescence Assay

This assay measures the level of poly(ADP-ribose) (PAR) in cells, which is a direct product of PARP activity.

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

Cell culture medium and supplements

-

JPI-289 or other test compounds

-

DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Microscopy slides or imaging plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed cells onto microscopy slides or imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of JPI-289 or vehicle control for a specified period (e.g., 1 hour).

-

Induction of DNA Damage: Add a DNA damaging agent to the cells for a short period (e.g., 10 minutes) to stimulate PARP activity.

-

Fixation: Wash the cells with PBS and then fix them with Fixation Buffer for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and then block non-specific antibody binding with Blocking Buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-PAR antibody diluted in Blocking Buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

-

Imaging: Wash the cells with PBS and mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope or a high-content imaging system.

-

Image Analysis: Quantify the mean fluorescence intensity of the PAR signal in the nucleus of each cell.

-

Data Analysis: Calculate the percent inhibition of PAR formation for each JPI-289 concentration relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to JPI-289 and its characterization.

Caption: PARP-1 Signaling Pathway and JPI-289 Inhibition.

Caption: Enzymatic PARP-1 Inhibition Assay Workflow.

Caption: Cellular PAR Formation Assay Workflow.

Amelparib: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelparib is a potent, orally active, and water-soluble inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1). Its inhibitory action on PARP-1 and cellular PAR formation in the nanomolar range designates it as a significant neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, tailored for professionals in drug development and chemical research.

Chemical Structure

This compound is chemically identified as 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-benzo[d]imidazol-1-yl}methyl)benzonitrile. Its molecular structure is characterized by a central benzimidazole core, substituted at various positions to confer its specific pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₇N₅O₂ |

| Molecular Weight | 405.50 g/mol |

| IUPAC Name | 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-benzo[d]imidazol-1-yl}methyl)benzonitrile |

| CAS Number | 1227156-72-0 |

| SMILES | CCCCOc1nc2cc(CN3CCOCC3)ccc2n1Cc1ccc(C#N)cc1 |

| InChI | InChI=1S/C23H27N5O2/c1-2-11-29-23-25-20-10-9-17(14-28-12-15-30-16-13-28)18-21(20)27(23)19-6-4-3-5-7-19/h3-7,9-10,18H,2,8,11-16H2,1H3 |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the core benzimidazole structure followed by strategic functionalization. The pathway outlined below is a plausible route based on established organic chemistry principles and analogous syntheses of related benzimidazole derivatives.

Overall Synthesis Scheme

Caption: Proposed multi-step synthesis pathway for this compound.

Step 1: Synthesis of 4-(Morpholinomethyl)-3-nitroaniline

The synthesis commences with the aminomethylation of 4-amino-3-nitrobenzonitrile.

-

Reactants: 4-Amino-3-nitrobenzonitrile, morpholine, and formaldehyde.

-

Protocol: To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent such as ethanol, an aqueous solution of formaldehyde and morpholine is added. The reaction mixture is stirred at room temperature. The product, 4-(morpholinomethyl)-3-nitroaniline, is then isolated by filtration and purified by recrystallization.

Step 2: Synthesis of N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine

This step involves the formation of a diamine intermediate.

-

Reactants: 4-(Morpholinomethyl)-3-nitroaniline and propylamine.

-

Protocol: 4-(Morpholinomethyl)-3-nitroaniline is reacted with propylamine under reductive amination conditions. This is followed by the reduction of the nitro group to an amine, typically using a reducing agent like hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), to yield N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine.

Step 3: Formation of the Benzimidazole Core - Synthesis of 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole

The central benzimidazole ring is formed in this step.

-

Reactants: N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine and propionaldehyde.

-

Protocol: The diamine intermediate is condensed with propionaldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole ring. The reaction is typically carried out in a solvent like ethanol under reflux. The resulting 2-propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole is then isolated and purified.

Step 4: Final Assembly - Synthesis of this compound

The final step involves the alkylation of the benzimidazole intermediate.

-

Reactants: 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole and 4-(bromomethyl)benzonitrile.

-

Protocol: The benzimidazole derivative is reacted with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., potassium carbonate) in an inert solvent like acetonitrile. The reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation. After completion, the product, this compound, is isolated and purified using column chromatography.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

Table 2: Representative Yields for Synthesis Steps

| Step | Product | Theoretical Yield (%) |

| 1 | 4-(Morpholinomethyl)-3-nitroaniline | 85-90 |

| 2 | N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine | 70-80 |

| 3 | 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole | 60-70 |

| 4 | This compound | 75-85 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a plausible, efficient synthesis pathway for this compound. The described methodologies and structured data are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and further investigate this promising PARP-1 inhibitor. The provided synthesis route utilizes common and well-established chemical transformations, making it adaptable for laboratory-scale synthesis and potential scale-up operations.

Preclinical Profile of Amelparib in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the cessation of blood flow to a region of the brain. One of the key enzymes implicated in the cellular response to ischemic injury is Poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 in response to DNA damage triggered by ischemia and reperfusion injury leads to energy depletion and a specific form of programmed cell death known as parthanatos, contributing significantly to neuronal loss. Amelparib (formerly JPI-289) is a potent PARP-1 inhibitor that has demonstrated neuroprotective effects in preclinical models of ischemic stroke. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's therapeutic potential in ischemic stroke.

Data Presentation: Efficacy of this compound in Rodent Stroke Models

The neuroprotective effects of this compound have been quantified in rodent models of both transient and permanent middle cerebral artery occlusion (MCAO). The following tables summarize the key findings from a pivotal preclinical study by Choi et al. (2018)[1][2].

| Ischemic Stroke Model | Treatment | Dosage | Time of Administration (post-MCAO) | Infarct Volume Reduction (%) | Reference |

| Transient MCAO (tMCAO) - 2h occlusion | This compound (JPI-289) | 10 mg/kg | 2 hours | 53% | [1][2] |

| Permanent MCAO (pMCAO) | This compound (JPI-289) | 10 mg/kg | 2 hours | 16% | [1][2] |

| Transient MCAO (tMCAO) - 2h occlusion | This compound (JPI-289) | 7.5 mg/kg | 2 hours | Significant Reduction | |

| Transient MCAO (tMCAO) - 2h occlusion | This compound (JPI-289) | 10 mg/kg | up to 12 hours | Significant Reduction |

Table 1: Effect of this compound on Infarct Volume in Rodent MCAO Models

| Ischemic Stroke Model | Treatment | Dosage | Time of Administration (post-MCAO) | Outcome | Time Point of Assessment | Reference |

| Transient MCAO (tMCAO) - 2h occlusion | This compound (JPI-289) | 10 mg/kg | 2 hours | Improved neurological function | Up to 28 days | [1][2] |

Table 2: Effect of this compound on Neurological Function in a Rodent tMCAO Model

Experimental Protocols

Animal Models of Ischemic Stroke

a) Transient Middle Cerebral Artery Occlusion (tMCAO)

This model mimics the clinical scenario of ischemia followed by reperfusion.

-

Animal Species: Male Sprague-Dawley rats or C57BL/6 mice.

-

Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O:O₂ (70:30).

-

Procedure:

-

A midline ventral neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated distally and coagulated.

-

A temporary ligature is placed on the CCA.

-

A nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a silicon-coated tip is introduced into the ECA stump.

-

The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a significant drop in regional cerebral blood flow (rCBF) monitored by Laser Doppler Flowmetry.

-

The filament is left in place for a defined period (e.g., 2 hours).

-

For reperfusion, the filament is withdrawn.

-

The ECA stump is ligated, and the incision is closed.

-

-

Sham Control: Animals undergo the same surgical procedure without the insertion of the filament.

b) Permanent Middle Cerebral Artery Occlusion (pMCAO)

This model represents a scenario where reperfusion does not occur.

-

Procedure: The procedure is similar to the tMCAO model, but the filament is left in place permanently.

Drug Administration

-

Compound: this compound (JPI-289)

-

Vehicle: While the specific vehicle used in the key preclinical studies was not explicitly detailed, a common vehicle for intravenous administration of similar compounds in preclinical settings is a mixture of solvents such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP), or simply dissolved in normal saline. It is crucial to ensure the solubility and stability of the compound in the chosen vehicle.

-

Route of Administration: Intravenous (IV) injection.

-

Dosage: 10 mg/kg body weight.

-

Time of Administration: 2 hours after the onset of MCAO.

Assessment of Neurological Deficits

Several scoring systems are used to evaluate neurological function in rodents after stroke. The choice of the test depends on the specific functional aspect being assessed.

-

Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.

-

Bederson Score: A grading system based on forelimb flexion and circling behavior.

-

Score 0: No apparent deficit.

-

Score 1: Forelimb flexion.

-

Score 2: Decreased resistance to lateral push.

-

Score 3: Unilateral circling.

-

-

Garcia Score: An 18-point scoring system assessing spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch.

Measurement of Infarct Volume

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining

This method is widely used to visualize the infarct area.

-

Tissue Preparation: 24 hours after MCAO, animals are euthanized, and their brains are rapidly removed.

-

Slicing: The brain is chilled and sliced into 2 mm coronal sections using a brain matrix.

-

Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes. Viable tissue stains red due to the enzymatic reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains unstained (white).

-

Image Acquisition: The stained slices are photographed or scanned.

-

Quantification: The infarct area in each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere volume.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects by inhibiting PARP-1, a key enzyme in the cellular response to DNA damage and a critical mediator of cell death and neuroinflammation in ischemic stroke.

PARP-1-Mediated Cell Death: Parthanatos

Ischemia and reperfusion lead to excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing extensive DNA damage. This triggers the hyperactivation of PARP-1.

Caption: Parthanatos signaling pathway in ischemic stroke.

PARP-1 in Neuroinflammation

PARP-1 also plays a crucial role in the inflammatory response following ischemic stroke, primarily through its interaction with the transcription factor NF-κB in microglia, the resident immune cells of the brain.

Caption: PARP-1's role in neuroinflammation after ischemic stroke.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound in an ischemic stroke model.

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

Preclinical studies have demonstrated that this compound (JPI-289), a potent PARP-1 inhibitor, significantly reduces infarct volume and improves neurological outcomes in rodent models of ischemic stroke. Its mechanism of action is centered on the inhibition of PARP-1 hyperactivation, thereby preventing the PARthanatos cell death cascade and mitigating the neuroinflammatory response. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for acute ischemic stroke. Future studies should continue to explore its efficacy in models that incorporate comorbidities and delayed treatment windows to enhance its translational potential.

References

JPI-289: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPI-289 is a novel, water-soluble Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor that has been investigated for its neuroprotective potential, particularly in the context of acute ischemic stroke. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of JPI-289. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of the quantitative data from these studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's development history.

Introduction: The Rationale for PARP-1 Inhibition in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological damage. A key player in this cascade is the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. While essential for maintaining genomic integrity under normal physiological conditions, the excessive activation of PARP-1 in response to the severe DNA damage caused by ischemia-reperfusion injury is detrimental.

This hyperactivation leads to the depletion of cellular energy reserves, specifically nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), culminating in a form of programmed cell death known as parthanatos.[1] Furthermore, PARP-1 activation contributes to neuroinflammation, a critical component of secondary injury in stroke.[1] Therefore, the inhibition of PARP-1 presents a promising therapeutic strategy to mitigate the damaging effects of ischemic stroke. JPI-289 was developed as a potent PARP-1 inhibitor with the potential to offer neuroprotection in this setting.[1]

Mechanism of Action of JPI-289

JPI-289 exerts its neuroprotective effects by directly inhibiting the enzymatic activity of PARP-1. In the context of an ischemic stroke, the sequence of events and the intervention point of JPI-289 can be summarized as follows:

-

Ischemia-Reperfusion Injury: The initial lack of blood flow followed by its restoration leads to the generation of reactive oxygen species (ROS) and nitric oxide (NO).

-

DNA Damage: These reactive molecules cause significant damage to the DNA of neuronal cells.

-

PARP-1 Hyperactivation: In response to extensive DNA damage, PARP-1 becomes hyperactivated.

-

NAD+ and ATP Depletion: PARP-1 consumes large quantities of NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers at the site of DNA damage. This rapid depletion of NAD+ impairs cellular energy metabolism, leading to a drop in ATP levels.

-

Parthanatos and Apoptosis: The accumulation of PAR polymers can signal for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, triggering caspase-independent cell death (parthanatos). The energy crisis also contributes to caspase-dependent apoptosis.[1]

-

Neuroinflammation: PARP-1 activation can also promote the expression of pro-inflammatory genes, exacerbating the inflammatory response in the ischemic brain.[1]

By inhibiting PARP-1, JPI-289 is designed to interrupt this cascade, thereby preserving cellular energy stores, reducing cell death, and dampening the inflammatory response.[1]

Preclinical Development

The neuroprotective effects of JPI-289 were evaluated in both in vitro and in vivo models of ischemic stroke.

In Vitro Studies: Oxygen-Glucose Deprivation (OGD) Model

The efficacy of JPI-289 in a cellular model of ischemia was assessed using an oxygen-glucose deprivation (OGD) model in rat cortical neurons.[1]

-

Cell Culture: Primary cortical neurons were isolated from rat embryos and cultured for a standard period, typically 7 days in vitro (DIV), to allow for maturation.

-

OGD Induction: The culture medium was replaced with a glucose-free balanced salt solution, and the cultures were placed in a hypoxic chamber with a controlled atmosphere (e.g., <0.2% O2, 5% CO2, 95% N2) for a duration of 2 hours to simulate ischemic conditions.

-

JPI-289 Treatment: Following the 2-hour OGD period, the cells were returned to a normoxic environment with standard culture medium, and JPI-289 was administered for a 2-hour treatment period.

-

Outcome Measures: The effects of JPI-289 were quantified by measuring:

-

PARP-1 Activity: Assessed by measuring the levels of PAR polymers.

-

Cellular Energy Levels: ATP and NAD+ concentrations were determined.

-

Apoptosis Markers: Levels of apoptosis-inducing factor (AIF), cytochrome C, and cleaved caspase-3 were measured.

-

Cell Viability: Assessed using Trypan blue staining and lactate dehydrogenase (LDH) assays.

-

JPI-289 demonstrated potent inhibition of PARP-1 activity and cellular PAR formation in the nanomolar range.[1] Treatment with JPI-289 after OGD in rat cortical neurons led to the attenuation of PARP activity, restoration of ATP and NAD+ levels, and a reduction in apoptosis-associated molecules.[1]

| Parameter | IC50 |

| PARP-1 Activity | 18.5 nmol/L |

| Cellular PAR Formation | 10.7 nmol/L |

Table 1: In Vitro Inhibitory Concentrations of JPI-289 [1]

In Vivo Studies: Rodent Models of Middle Cerebral Artery Occlusion (MCAO)

The neuroprotective effects of JPI-289 in a living organism were evaluated using transient (tMCAO) and permanent (pMCAO) middle cerebral artery occlusion models in rats, which are well-established models of ischemic stroke.

-

Animal Model: Male rats were used for the MCAO surgery.

-

Surgical Procedure: An intraluminal suture method was employed. A monofilament nylon suture was inserted into the internal carotid artery to block the origin of the middle cerebral artery.

-

tMCAO: The suture was left in place for 2 hours and then withdrawn to allow for reperfusion.

-

pMCAO: The suture was left in place permanently.

-

-

JPI-289 Administration: JPI-289 was administered intravenously at a dose of 10 mg/kg, 2 hours after the onset of MCAO.

-

Outcome Measures:

-

Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where the non-infarcted tissue stains red and the infarct appears white. Magnetic Resonance Imaging (MRI) with diffusion-weighted imaging (DWI) and fluid-attenuated inversion recovery (FLAIR) was also used to assess infarct volume and brain swelling at 24 hours and 7 days.

-

Apoptotic Cell Count: The number of apoptotic cells in the ischemic region was quantified.

-

Neurological Function: Assessed at 24 hours, 7 days, and 28 days post-MCAO using a battery of behavioral tests. While the specific tests used in the JPI-289 studies are not detailed, standard tests for rodent stroke models include the modified Neurological Severity Score (mNSS), Bederson score, foot-fault test, and cylinder test. These tests evaluate motor function, sensory function, and reflexes.

-

JPI-289 demonstrated significant neuroprotective effects in the MCAO models, leading to a reduction in infarct volume and an improvement in long-term neurological function.

| MCAO Model | Outcome Measure | % Reduction vs. Control |

| tMCAO (2h reperfusion) | Infarct Volume (24h) | 53% |

| tMCAO (2h reperfusion) | Apoptotic Cells (24h) | 56% |

| pMCAO | Infarct Volume (24h) | 16% |

Table 2: In Vivo Efficacy of JPI-289 in Rat MCAO Models

Clinical Development: Phase I First-in-Human Study

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of JPI-289 in healthy male volunteers. The study consisted of a single ascending dose (SAD) and a multiple ascending dose (MAD) component.

Study Design and Methodology

-

Study Type: Randomized, double-blind, placebo-controlled.

-

Participants: Healthy male volunteers.

-

SAD Component: 40 subjects received a single intravenous infusion of JPI-289 (35, 75, 150, 300, or 600 mg) or placebo over 30 minutes.

-

MAD Component: 24 subjects received an intravenous infusion of JPI-289 (150, 300, or 450 mg) or placebo over 1 hour, every 12 hours for 3.5 days (a total of 7 doses).

-

Pharmacokinetic Analysis: Plasma and urine concentrations of JPI-289 and its metabolites were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Safety and Tolerability: Assessed through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.

Pharmacokinetic Data

JPI-289 demonstrated a predictable pharmacokinetic profile.

Single Ascending Dose (SAD) Study

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUClast (ng·h/mL) |

| 35 | 422.72 | 0.50 | 2.18 | 658.82 |

| 75 | - | - | - | - |

| 150 | - | - | - | - |

| 300 | - | - | - | - |

| 600 | 10,381.25 | 0.47 | 3.21 | 32,066.88 |

| A tendency for supra-proportional increases in Cmax and AUClast was observed at higher doses.[1] |

Multiple Ascending Dose (MAD) Study

| Dose (mg) | t1/2 (hr) | Accumulation Index |

| 150 | 3.05 | 1.52 |

| 300 | 1.88 | 1.76 |

| 450 | - | - |

| The plasma concentration of JPI-289 reached a steady state rapidly.[1] |

Table 3: Summary of Pharmacokinetic Parameters of JPI-289 in Healthy Volunteers [1]

Safety and Tolerability

In both the SAD and MAD studies, JPI-289 was well-tolerated. All reported adverse events were of mild intensity and resolved without any lasting effects. The concentration of metabolites was less than 10% of the parent compound.

Conclusion and Future Directions

The discovery and development of JPI-289 have followed a logical and rigorous path from in vitro characterization to preclinical efficacy and early clinical safety evaluation. The compound has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in relevant models of ischemic stroke. The Phase I clinical trial established a favorable safety and pharmacokinetic profile in healthy volunteers.

The data presented in this technical guide support the continued clinical development of JPI-289 as a potential therapeutic agent for acute ischemic stroke. Future research will likely focus on Phase II trials to evaluate the efficacy of JPI-289 in stroke patients, further elucidating the optimal therapeutic window and patient population that would benefit most from this targeted therapy. The development of JPI-289 represents a promising advancement in the search for effective neuroprotective treatments for this debilitating condition.

References

Amelparib pharmacokinetics and bioavailability in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Novel Chemical Entities in Animal Models

Introduction

This document provides a comprehensive overview of the methodologies and data interpretation related to the preclinical pharmacokinetic (PK) and bioavailability assessment of novel chemical entities, with a focus on studies conducted in animal models. The principles and protocols outlined herein are fundamental to the drug discovery and development process, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new compound.[1][2] While this guide is intended to be a general framework, the specific experimental details for any given compound, herein referred to as "Amelparib" for illustrative purposes, would need to be adapted based on its unique physicochemical and pharmacological properties.

Quantitative Pharmacokinetic Data

The following tables represent a standardized format for summarizing key pharmacokinetic parameters obtained from in vivo studies in various animal models. This structured presentation allows for a clear comparison of a compound's behavior across different species.[3]

Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Mouse | Rat | Dog | Monkey |

| Dose (mg/kg) | ||||

| C₀ (ng/mL) | ||||

| AUC₀-t (ng·h/mL) | ||||

| AUC₀-inf (ng·h/mL) | ||||

| t₁/₂ (h) | ||||

| CL (mL/min/kg) | ||||

| Vd (L/kg) |

Table 2: Oral (PO) Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Mouse | Rat | Dog | Monkey |

| Dose (mg/kg) | ||||

| Cmax (ng/mL) | ||||

| Tmax (h) | ||||

| AUC₀-t (ng·h/mL) | ||||

| AUC₀-inf (ng·h/mL) | ||||

| t₁/₂ (h) | ||||

| F (%) |

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the reproducibility and reliability of pharmacokinetic studies. The following outlines a typical methodology for an in vivo pharmacokinetic study in a rodent model.

Animal Husbandry and Acclimation

Male Sprague-Dawley rats are typically used for pharmacokinetic studies.[4][5] The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. Prior to the study, the animals undergo an acclimation period of at least one week to minimize stress-related physiological changes.

Drug Formulation and Administration

For intravenous administration, the compound is typically dissolved in a suitable vehicle, such as a mixture of saline, polyethylene glycol, and ethanol. For oral administration, the compound is often formulated as a suspension or solution in a vehicle like carboxymethylcellulose.[5] The formulation is prepared fresh on the day of the experiment.[5]

In Vivo Pharmacokinetic Study Design

A typical study design involves two groups of animals: one for intravenous and one for oral administration. A catheter is surgically implanted in the jugular vein for serial blood sampling. After an appropriate recovery period, the compound is administered either as a single intravenous bolus or via oral gavage.

Blood Sample Collection

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). The plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentration of the compound in plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[6][8]

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Software such as WinNonlin is commonly used for these calculations. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.

Visualizations

Diagrams are essential for visualizing complex processes and workflows in pharmacokinetic studies.

Caption: A typical workflow for preclinical pharmacokinetic studies.

Caption: A placeholder for the signaling pathway of this compound.

References

- 1. proventainternational.com [proventainternational.com]

- 2. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kelvinpublishers.com [kelvinpublishers.com]

- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]

Cellular Pathways Modulated by Amelparib Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelparib (also known as Fluzoparib or SHR-3162) is a potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), particularly PARP1. PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair. By inhibiting PARP, this compound disrupts the repair of single-strand DNA breaks, which, during DNA replication, can lead to the formation of double-strand breaks. In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing double-strand breaks, this accumulation of DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its primary anti-tumor effect through the inhibition of PARP1, with a half-maximal inhibitory concentration (IC50) of 1.46 ± 0.72 nmol/L in cell-free enzymatic assays. This potent inhibition disrupts the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.

The central paradigm for this compound's efficacy, particularly in cancers with BRCA1/2 mutations, is synthetic lethality. In healthy cells, double-strand DNA breaks that arise from the collapse of replication forks at sites of unrepaired single-strand breaks can be efficiently repaired by the HR pathway. However, in cancer cells harboring mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these double-strand breaks is compromised. The concurrent inhibition of PARP by this compound and the inherent HR deficiency in these cancer cells lead to a catastrophic accumulation of genomic instability, ultimately inducing apoptosis and cell death.

Caption: Synthetic lethality induced by this compound in HR-deficient cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | HR Status | This compound IC50 (µM) | Reference |

| UWB1.289 | Ovarian | BRCA1-deficient | 0.51 | [1] |

| MDA-MB-436 | Breast | BRCA1-deficient | 1.57 | [1] |

| V-C8 | Hamster Lung | BRCA2-deficient | 0.053 | [1] |

| MX-1 | Breast | BRCA1-deficient, BRCA2-mutated | 1.57 | [1] |

| OVCAR-8 | Ovarian | BRCA1 hypermethylated | 1.43 | [1] |

| V-C8#13-5 | Hamster Lung | HR-proficient | >10 | [1] |

| UWB1.289 BRCA1 | Ovarian | HR-proficient | >10 | [1] |

| A549 | NSCLC | Not specified | Not specified | [2] |

| H460 | NSCLC | Not specified | Not specified | [2] |

| H1299 | NSCLC | Not specified | Not specified | [2] |

| PC9 | NSCLC | Not specified | Not specified | [2] |

NSCLC: Non-Small Cell Lung Cancer

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Duration (days) | Reference |

| This compound | 30 mg/kg | 59 | 21 | [1] |

| Olaparib | 30 mg/kg | 44 | 21 | [3] |

| This compound + Cisplatin | 3 mg/kg | 61.4 | 21 | [1] |

| This compound + Paclitaxel | 3 mg/kg | 55.3 | 21 | [1] |

| This compound + Apatinib | 3 mg/kg | 72.8 | 21 | [1] |

| This compound + Cisplatin + Apatinib | Not specified | 84.9 | 21 | [1] |

| This compound + Paclitaxel + Apatinib | Not specified | 75.6 | 21 | [1] |

Data from MDA-MB-436 (BRCA1-deficient) xenograft model.

Table 3: Clinical Efficacy of this compound in a Phase I Trial

| Patient Cohort | Objective Response Rate (ORR) (%) | Median Progression-Free Survival (mPFS) (months) | Reference |

| Platinum-sensitive Ovarian Cancer | 30 | 9.3 | [4][5] |

| Breast Cancer | 7.7 | 3.5 | [4][5] |

Modulated Cellular Pathways

This compound treatment impacts several interconnected cellular pathways, primarily revolving around the DNA damage response.

DNA Damage and Repair

As a PARP inhibitor, this compound's most direct effect is on the DNA damage repair machinery.

-

Inhibition of PARP and Base Excision Repair (BER): this compound competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibits the recruitment of DNA repair proteins to sites of single-strand breaks, effectively stalling the BER pathway. Preclinical studies have shown that this compound treatment leads to a dose-dependent reduction in H2O2-induced PARylation in cancer cell lines.

-

Induction of Double-Strand Breaks: The persistence of unrepaired single-strand breaks due to PARP inhibition leads to the collapse of replication forks during S-phase, resulting in the formation of highly cytotoxic double-strand breaks. This is evidenced by a concentration-dependent increase in the levels of phosphorylated histone H2AX (γH2AX), a marker of double-strand breaks, in BRCA-deficient cells treated with this compound.[1]

Caption: this compound's impact on the DNA damage repair pathway.

Cell Cycle Regulation

The accumulation of DNA double-strand breaks triggers cell cycle checkpoints, leading to an arrest in cell division to allow time for repair.

-

G2/M Arrest: Preclinical data demonstrates that this compound treatment induces a G2/M phase cell cycle arrest in HR-deficient cells. This is characterized by increased levels of phosphorylated CDK1 (pCDK1) and Cyclin B, key regulators of the G2/M transition.[1]

Caption: this compound-induced G2/M cell cycle arrest pathway.

Apoptosis

When DNA damage is overwhelming and cannot be repaired, cells undergo programmed cell death, or apoptosis.

-

Caspase Activation: In HR-deficient cells, this compound treatment leads to a concentration-dependent increase in the processing of caspases-3, -8, and -9, which are key executioners of the apoptotic cascade.[1]

Caption: Apoptotic pathway activated by this compound treatment.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[2]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in protein levels (e.g., PAR, γH2AX) following this compound treatment.

-

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

-

-

Procedure:

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using an imaging system.

-

Caption: General workflow for Western Blot analysis.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.

-

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 1 hour at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for γH2AX foci.

-

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with the anti-γH2AX primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

-

Conclusion

This compound is a potent PARP inhibitor that effectively targets cancer cells with homologous recombination deficiencies through the mechanism of synthetic lethality. Its primary mode of action involves the disruption of DNA repair pathways, leading to the accumulation of double-strand breaks, which in turn triggers G2/M cell cycle arrest and apoptosis. The preclinical and clinical data presented in this guide underscore the therapeutic potential of this compound, particularly in the context of personalized medicine for patients with specific genetic biomarkers. The provided experimental protocols offer a framework for further investigation into the cellular and molecular effects of this promising anti-cancer agent.

References

- 1. Pharmacologic characterization of fluzoparib, a novel poly(ADP‐ribose) polymerase inhibitor undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation and expansion study of PARP inhibitor, fluzoparib (SHR3162), in patients with advanced solid tumors [article.cjcrcn.org]

- 4. Synergism of PARP inhibitor fluzoparib (HS10160) and MET inhibitor HS10241 in breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluzoparib (SHR3162,氟唑帕利) - 仅供科研 | PARP1抑制剂 | MCE [medchemexpress.cn]

Amelparib (JPI-289): A Technical Guide to PARP-1 Target Validation in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the validation of Poly(ADP-ribose) polymerase-1 (PARP-1) as a therapeutic target for neurodegenerative conditions, with a specific focus on the potent PARP-1 inhibitor, Amelparib (also known as JPI-289). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Rationale for PARP-1 Inhibition in Neurodegeneration

Overactivation of the nuclear enzyme PARP-1 is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1] In the initial stages of these diseases, PARP-1 plays a protective role by detecting and repairing mild DNA damage in neurons. However, as the disease progresses, severe DNA damage leads to the hyperactivation of PARP-1.[1] This excessive activity results in significant depletion of cellular NAD+ and ATP, which are vital for neuronal survival and function, ultimately leading to cell death through pathways like apoptosis and parthanatos.[1] PARP-1 overactivation is also implicated in pathological protein aggregation, neuroinflammation, and mitochondrial dysfunction, further exacerbating the neurodegenerative process.[1] Therefore, the inhibition of PARP-1 presents a promising therapeutic strategy to mitigate neuronal death and slow disease progression.[2]

This compound (JPI-289) is a potent, water-soluble, and orally active inhibitor of PARP-1 that has demonstrated significant neuroprotective effects in preclinical models of neuronal injury.

Quantitative Data on this compound (JPI-289)

The following tables summarize the key quantitative data for this compound (JPI-289) from preclinical studies.

| Parameter | Value | Assay/Model | Reference |

| PARP-1 Inhibition (IC50) | 18.5 nM | Enzyme Activity Assay | MedChemExpress |

| Cellular PAR Formation (IC50) | 10.7 nM | Cellular Assay | MedChemExpress |

| Preclinical Model | Treatment Protocol | Key Findings | Reference |

| In Vitro: Oxygen-Glucose Deprivation (OGD) in Rat Cortical Neurons | Treatment with JPI-289 for 2 hours after 2 hours of OGD | Attenuated PARP activity; Restored ATP and NAD+ levels; Reduced apoptosis-associated molecules (AIF, cytochrome C, cleaved caspase-3) | Patsnap Synapse |

| In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats | 10 mg/kg JPI-289 administered 2 hours after MCAO with reperfusion | Reduced infarct volume; Improved long-term neurological function | Patsnap Synapse |

Signaling Pathway of PARP-1 Mediated Neuronal Cell Death

The following diagram illustrates the signaling cascade initiated by DNA damage and PARP-1 overactivation, leading to neuronal cell death, and the point of intervention for this compound.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This protocol simulates ischemic conditions in a cell culture setting to evaluate the neuroprotective effects of this compound.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture:

-

Isolate primary cortical neurons from embryonic day 18 (E18) rat fetuses.

-

Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Maintain cultures at 37°C in a humidified incubator with 5% CO2 for 7-10 days.

-

-

Oxygen-Glucose Deprivation (OGD):

-

Wash neuron cultures twice with a glucose-free DMEM or Earle's Balanced Salt Solution (EBSS).

-

Place the culture plates in a hypoxic chamber equilibrated with 95% N2 and 5% CO2 at 37°C for a specified duration (e.g., 2 hours).

-

-

This compound Treatment:

-

Following the OGD period, replace the glucose-free medium with fresh glucose-free medium containing the desired concentrations of this compound or vehicle control.

-

Return the plates to the hypoxic chamber for the treatment duration (e.g., 2 hours).

-

-

Reoxygenation:

-

After treatment, replace the medium with the original pre-conditioned Neurobasal medium.

-

Return the cultures to the normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).

-

-

Endpoint Analysis:

-

Cell Viability: Assess using MTT or LDH assays.

-

ATP/NAD+ Levels: Quantify using commercially available bioluminescent assay kits.

-

Western Blot: Analyze the expression of apoptosis-related proteins (see protocol 4.3).

-

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This surgical model in rodents mimics ischemic stroke to assess the in vivo efficacy of this compound.

Experimental Workflow:

Detailed Surgical Protocol (Rat):

-

Anesthesia and Preparation:

-

Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).

-

Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Vessel Ligation:

-

Carefully dissect and ligate the distal branches of the ECA.

-

Place a temporary ligature around the origin of the ECA.

-

Place a temporary ligature around the CCA.

-

-

Filament Insertion and Occlusion:

-

Make a small incision in the ECA.

-

Introduce a silicone-coated monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

-

Maintain the filament in place for the desired occlusion period (e.g., 2 hours).

-

-

This compound Administration:

-

At a predetermined time point (e.g., 2 hours post-occlusion), administer this compound (e.g., 10 mg/kg) or vehicle intravenously.

-

-

Reperfusion:

-

Gently withdraw the monofilament to allow reperfusion.

-

Permanently ligate the ECA stump.

-

Close the cervical incision.

-

-

Post-operative Care:

-

Monitor the animal during recovery from anesthesia.

-

Provide post-operative analgesia as required.

-

-

Outcome Assessment:

-

Neurological Scoring: Evaluate motor deficits at various time points (e.g., 24h, 7 days, 28 days) using a standardized neurological deficit scale.

-

Infarct Volume Measurement: At the end of the study, euthanize the animal, and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Western Blot for Apoptosis Markers

This protocol is used to detect changes in the levels of key apoptosis-related proteins in neuronal lysates from in vitro or in vivo experiments.

Detailed Methodology:

-

Protein Extraction:

-

Harvest cells or brain tissue and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-AIF

-

Rabbit anti-Cytochrome C

-

Rabbit anti-Cleaved Caspase-3

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Conclusion

The preclinical data strongly support the validation of PARP-1 as a therapeutic target in neurodegenerative disease models. This compound (JPI-289) has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in both in vitro and in vivo models of neuronal injury. The experimental protocols detailed in this guide provide a framework for further investigation and validation of this compound and other PARP-1 inhibitors for the treatment of neurodegenerative diseases. The visualization of the underlying signaling pathway and experimental workflows offers a clear understanding of the scientific rationale and the practical steps involved in this area of research.

References

Methodological & Application

Application Notes and Protocols for Amelparib in In Vivo Rat Stroke Models

Disclaimer: To date, no specific studies have been published detailing the dosage and administration of Amelparib in in vivo rat stroke models. The following application notes and protocols are based on established methodologies for evaluating PARP inhibitors and other neuroprotective agents in preclinical stroke research. These guidelines are intended to serve as a starting point for researchers, and a thorough dose-response study is essential to determine the optimal dosage and therapeutic window for this compound.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability worldwide. A key mechanism contributing to neuronal death in stroke is the overactivation of Poly(ADP-ribose) polymerase (PARP). This compound (JPI-289) is a potent and highly specific PARP-1 inhibitor that has shown neuroprotective potential in in vitro models of oxygen-glucose deprivation, suggesting its therapeutic promise for acute ischemic stroke[1].

These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a rat model of ischemic stroke, specifically focusing on the transient Middle Cerebral Artery Occlusion (MCAO) model. The protocols outlined below cover the surgical procedure for stroke induction, preparation and administration of the investigational compound, and methods for assessing neurological outcomes and infarct volume.

Quantitative Data from Related Compounds

Due to the absence of specific data for this compound, the following table summarizes dosages and administration routes for other PARP inhibitors and neuroprotective agents that have been investigated in rat MCAO stroke models. This information can be used as a reference for designing initial dose-finding studies for this compound.

| Compound | Dosage | Route of Administration | Timing of Administration | Reference |

| HYDAMTIQ | 1 mg/kg | Intraperitoneal (i.p.) | 4 hours after MCAO | [2] |

| DAMTIQ | 10 mg/kg | Intraperitoneal (i.p.) | 4 hours after MCAO | [2] |

| TIQ-A | 10 mg/kg | Intraperitoneal (i.p.) | 2 hours after MCAO (before reperfusion) | [2] |

| PJ34 | Not Specified | Not Specified | Delayed treatment at 48 hours post-reperfusion | [3] |

| DR-2313 | 10 mg/kg bolus + 10 mg/kg infusion | Intravenous (i.v.) | Pre-ischemia or 2 hours post-occlusion | [4] |

| 3-Aminobenzamide (3-AB) | 30 mg/kg | Not Specified | Not Specified | [5] |

| Minocycline | 3 mg/kg and 10 mg/kg | Intravenous (i.v.) | 4 or 5 hours after MCAO | [6] |

| Isosteviol Sodium (STVNA) | 10 mg/kg | Intravenous (i.v.) | 4 hours after reperfusion | [7] |

| Amygdalin | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days, starting 24 hours post-reperfusion | [8] |

| Arachidonic Acid | 0.3, 1, and 3 g/kg | Intraperitoneal (i.p.) | Daily for 14 days | [9] |

Experimental Protocols

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 250-300g.

-

Justification: Male rats are often preferred in initial studies to avoid the neuroprotective effects of estrogen, which can influence infarct size[10].

-

Acclimation: Animals should be housed for at least one week prior to the experiment with free access to food and water.

Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol

The intraluminal suture method is a widely accepted technique for inducing focal cerebral ischemia[10][11].

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature at 37°C

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

4-0 nylon monofilament with a silicon-coated tip[10]

-

Microvascular clips

-

Laser Doppler Flowmeter (for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat (e.g., with 3-4% isoflurane for induction, maintained at 1.5-2%).

-

Place the animal in a supine position on a heating pad to maintain normothermia.

-

Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary ligature on the proximal ECA.

-

Place a temporary microvascular clip on the CCA and the ICA.

-

Make a small incision in the ECA.

-

Introduce the 4-0 nylon monofilament through the ECA stump and into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of approximately 70-80% as monitored by Laser Doppler Flowmetry confirms successful occlusion.

-

The duration of occlusion is typically 60-120 minutes for transient MCAO models[12].

-

For reperfusion, carefully withdraw the filament.

-

Close the ECA stump and remove the temporary ligatures and clips.

-

Suture the cervical incision.

-

Allow the animal to recover from anesthesia.

Preparation and Administration of this compound

Preparation:

-

Determine the appropriate vehicle for this compound based on its solubility (e.g., saline, DMSO, etc.).

-

Prepare a stock solution of this compound at a desired concentration.

-

On the day of the experiment, dilute the stock solution to the final desired concentrations for injection.

Administration:

-

Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes for systemic drug delivery in this model.

-

Timing: Based on studies of other PARP inhibitors, a therapeutic window of 4-6 hours post-MCAO is a reasonable starting point for investigation[13][14]. Administration can be initiated before, during, or after the ischemic event.

-

Procedure (for i.v. administration via tail vein):

-

Warm the rat's tail to dilate the veins.

-

Place the rat in a restraining device.

-

Insert a needle (e.g., 27-gauge) attached to a syringe containing the this compound solution into a lateral tail vein.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

Assessment of Outcomes

Neurological Deficit Scoring:

-

Perform neurological assessments at 24 hours post-MCAO and at subsequent time points.

-

A commonly used scoring system is the Bederson scale or a modified neurological severity score (mNSS)[15]. An example scale is as follows:

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Decreased resistance to lateral push.

-

3: Unidirectional circling.

-

4: Spontaneous circling or barrel rolling.

-

Infarct Volume Measurement:

-

At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rat.

-

Carefully remove the brain.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

Visualizations

Caption: Experimental workflow for evaluating this compound in a rat MCAO model.

Caption: Simplified signaling pathway of PARP-1 inhibition in ischemic stroke.